molecular formula C23H16FNO3 B2408021 2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923156-91-6

2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2408021
CAS No.: 923156-91-6
M. Wt: 373.383
InChI Key: HOKAGPPWOLEVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923156-91-6) is a synthetic small molecule with a molecular formula of C23H16FNO3 and a molecular weight of 373.4 g/mol . This benzamide derivative features a 4-oxo-4H-chromen (chromone) core, a scaffold widely recognized in medicinal chemistry for its diverse biological activities . The compound is substituted at position 2 with a 3-methylphenyl group and at position 6 with a benzamide moiety bearing a fluorine atom at the ortho position. The presence of the fluorine atom, an electron-withdrawing group, is a critical structural feature that can influence the compound's electronic properties, metabolic stability, and its ability to engage in specific intermolecular interactions, such as hydrogen bonding, with biological targets . This compound is of significant interest in pharmaceutical and biological research, particularly in the fields of oncology and infectious diseases. Chromone derivatives are extensively investigated for their anticancer properties, and structurally related compounds have demonstrated the ability to inhibit tumor growth by interfering with the cell cycle and promoting apoptosis (programmed cell death) in cancer cells . Preliminary studies on similar molecules suggest potential as inhibitors of the MDM2 protein, a key negative regulator of the tumor suppressor p53, indicating a promising mechanism for cancer therapy development . Beyond oncology, this benzamide derivative also shows promise as an antimicrobial agent. Research into analogous compounds has revealed a capacity to inhibit bacterial growth, including strains resistant to conventional antibiotics, positioning it as a candidate for novel anti-infective strategies . The compound may also exhibit antioxidant effects, which are valuable for research into diseases linked to oxidative stress, such as neurodegenerative disorders . Structure-Activity Relationship (SAR) studies indicate that biological activity in this class of compounds is highly influenced by substituents. The fluorine atom at the ortho position of the benzamide ring and the methyl group on the phenyl ring are key modifications that can enhance biological potency and optimize physicochemical properties . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use. Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

2-fluoro-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO3/c1-14-5-4-6-15(11-14)22-13-20(26)18-12-16(9-10-21(18)28-22)25-23(27)17-7-2-3-8-19(17)24/h2-13H,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKAGPPWOLEVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized via a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Coupling with Benzamide: The final step involves coupling the fluorinated chromen-4-one intermediate with a benzamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptors to modulate cellular signaling pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide
  • 2-fluoro-N-(3-methylphenyl)benzamide
  • 4-oxo-4H-chromen-6-yl benzamide

Uniqueness

2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is unique due to the presence of both the fluorine atom and the chromen-4-one moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic organic compound belonging to the benzamide class. Its unique structure, characterized by the presence of a fluorine atom, a chromen-4-one moiety, and a benzamide group, has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms, applications, and research findings.

  • Molecular Formula : C23H16FNO3
  • Molecular Weight : 373.38 g/mol
  • CAS Number : 923156-91-6

The compound can be synthesized through several steps involving the formation of the chromen-4-one core, introduction of the fluorine atom via nucleophilic substitution, and coupling with a benzamide derivative.

The biological activity of 2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various biological processes.
  • Receptor Interaction : It could act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.
  • Gene Expression Modulation : The compound influences gene expression related to inflammation, oxidative stress, and cell proliferation.

Anticancer Properties

Research indicates that 2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : Studies have shown effectiveness against A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells.
  • Mechanism : The compound's activity is likely due to its ability to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .

Anti-inflammatory Activity

The compound has demonstrated potential anti-inflammatory effects:

  • Target Enzymes : It may inhibit lipoxygenases (LOXs), which are implicated in inflammatory responses.
  • Research Findings : In vitro studies have shown that 2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can significantly reduce the production of pro-inflammatory cytokines in activated macrophages.

Research Findings and Case Studies

StudyFindings
Demonstrated potent antiproliferative activity against A-431 and Jurkat cells, with mechanisms involving apoptosis induction.
Showed significant inhibition of LOX activity, leading to reduced inflammatory cytokine production in vitro.
Highlighted the compound's potential as a therapeutic agent in cancer treatment due to its dual action on proliferation and inflammation.

Q & A

Q. Answer :

  • Standardized assays : Use consistent enzyme inhibition protocols (e.g., kinase activity measured via ADP-Glo™ assay) to reduce variability .
  • Comparative SAR studies : Synthesize analogs (e.g., replacing the 3-methylphenyl group with 4-fluorophenyl) and evaluate activity trends using dose-response curves .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay data ) to identify outliers or confounding factors (e.g., solvent effects on IC50 values).

What advanced techniques are recommended for resolving the crystal structure of this compound?

Q. Answer :

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., using dichloromethane/hexane mixtures) and collect data on a synchrotron source for high-resolution refinement .
  • SHELXL refinement : Apply twinning correction and anisotropic displacement parameters to model disorder in the methylphenyl group .
  • Complementary methods : Pair with solid-state NMR to confirm hydrogen-bonding networks and torsion angles .

How can researchers evaluate the compound’s potential as a kinase inhibitor in vitro?

Q. Answer :

  • Kinase selectivity profiling : Screen against a panel of 100+ kinases (e.g., using Eurofins KinaseProfiler™) to identify targets .
  • Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., MTT assay on HeLa cells) with/without kinase pathway inhibitors (e.g., LY294002 for PI3K) .
  • Binding kinetics : Use surface plasmon resonance (SPR) to determine on/off rates (e.g., Biacore T200) and correlate with IC50 values .

What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Q. Answer :

  • ADME prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration .
  • Molecular dynamics (MD) simulations : Simulate binding to serum albumin (PDB ID: 1BM0) to predict plasma protein binding and half-life .
  • Docking studies : Employ AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) and assess metabolic stability .

How does the methyl substitution on the phenyl ring impact the compound’s stability under physiological conditions?

Q. Answer :

  • Accelerated stability testing : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS/MS. Compare with analogs lacking the methyl group .
  • Metabolic profiling : Use liver microsomes (human/rat) to identify oxidation pathways (e.g., hydroxylation at the methyl group) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability to infer shelf-life under storage conditions .

What strategies can mitigate challenges in characterizing this compound’s NMR spectra?

Q. Answer :

  • High-field NMR (600 MHz+) : Resolve overlapping signals in the aromatic region (δ 6.5–8.5 ppm) using 2D techniques (e.g., HSQC, HMBC) .
  • Isotopic labeling : Synthesize the compound with 13C-labeled benzamide to simplify carbonyl (δ ~165 ppm) and aromatic carbon assignments .
  • Solvent optimization : Use DMSO-d6 to enhance solubility and reduce aggregation-induced broadening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.